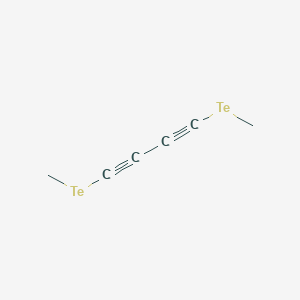![molecular formula C20H12Cl2O6 B14252286 Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate CAS No. 189265-63-2](/img/structure/B14252286.png)
Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate is a complex organic compound with the molecular formula C20H12Cl2O6. This compound contains a total of 40 atoms, including 12 hydrogen atoms, 20 carbon atoms, 6 oxygen atoms, and 2 chlorine atoms . It is characterized by its aromatic rings and ester functionalities, making it a subject of interest in various chemical research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate typically involves the reaction of 4-(chlorocarbonyl)phenyl derivatives with hexa-2,4-dienedioic acid. The reaction conditions often require the presence of a catalyst and an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production .
化学反応の分析
Types of Reactions
Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the chlorocarbonyl groups to other functional groups, such as alcohols.
Substitution: The chlorine atoms in the chlorocarbonyl groups can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
科学的研究の応用
Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific molecular pathways.
作用機序
The mechanism of action of Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate involves its interaction with specific molecular targets. The chlorocarbonyl groups can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can disrupt normal cellular functions and pathways, resulting in various biological effects .
類似化合物との比較
Similar Compounds
- Bis(4-chlorophenyl) hexa-2,4-dienedioate
- Bis(4-bromocarbonyl)phenyl hexa-2,4-dienedioate
- Bis(4-fluorocarbonyl)phenyl hexa-2,4-dienedioate
Uniqueness
Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate is unique due to its specific combination of functional groups and aromatic rings. This structure imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve. Its ability to undergo diverse chemical reactions also enhances its versatility in research and industrial applications .
特性
CAS番号 |
189265-63-2 |
|---|---|
分子式 |
C20H12Cl2O6 |
分子量 |
419.2 g/mol |
IUPAC名 |
bis(4-carbonochloridoylphenyl) hexa-2,4-dienedioate |
InChI |
InChI=1S/C20H12Cl2O6/c21-19(25)13-5-9-15(10-6-13)27-17(23)3-1-2-4-18(24)28-16-11-7-14(8-12-16)20(22)26/h1-12H |
InChIキー |
CSCGNAXDGAMEFD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)Cl)OC(=O)C=CC=CC(=O)OC2=CC=C(C=C2)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




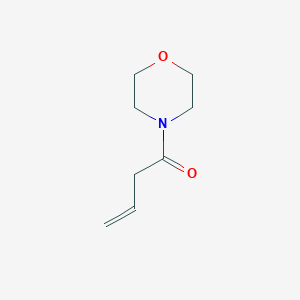
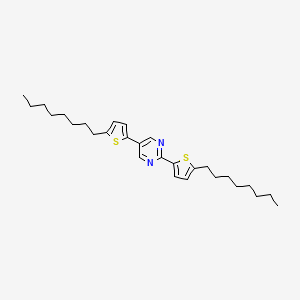

![2,4-Dichloro-6-[5'-(pyrrolidin-1-yl)[2,2'-bithiophen]-5-yl]-1,3,5-triazine](/img/structure/B14252229.png)
![1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]-](/img/structure/B14252249.png)
![2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol](/img/structure/B14252256.png)
![Acetic acid, [[5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester](/img/structure/B14252265.png)
![4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate](/img/structure/B14252270.png)
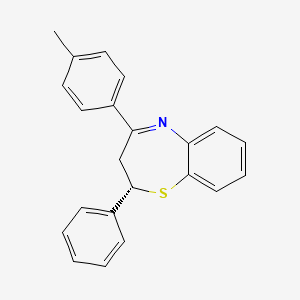
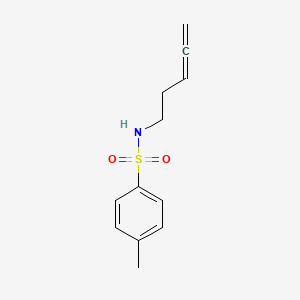
![Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate](/img/structure/B14252288.png)
